molecular formula C10H10O2 B3121644 6-Methoxy-3-methylbenzofuran CAS No. 29040-52-6

6-Methoxy-3-methylbenzofuran

Cat. No.: B3121644
CAS No.: 29040-52-6
M. Wt: 162.18 g/mol
InChI Key: DDZKXTFBNJQQGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxy-3-methylbenzofuran is a useful research compound. Its molecular formula is C10H10O2 and its molecular weight is 162.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-methoxy-3-methyl-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-7-6-12-10-5-8(11-2)3-4-9(7)10/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDZKXTFBNJQQGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC2=C1C=CC(=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201308742
Record name 6-Methoxy-3-methylbenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201308742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29040-52-6
Record name 6-Methoxy-3-methylbenzofuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29040-52-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methoxy-3-methylbenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201308742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methoxy-3-methylbenzofuran
Reactant of Route 2
6-Methoxy-3-methylbenzofuran
Reactant of Route 3
Reactant of Route 3
6-Methoxy-3-methylbenzofuran
Reactant of Route 4
6-Methoxy-3-methylbenzofuran
Reactant of Route 5
Reactant of Route 5
6-Methoxy-3-methylbenzofuran
Reactant of Route 6
Reactant of Route 6
6-Methoxy-3-methylbenzofuran
Customer
Q & A

Q1: What are the insecticidal properties of 6-methoxy-3-methylbenzofuran derivatives?

A1: Research indicates that certain derivatives of this compound, particularly amides and esters of substituted benzo[b]furan-2-carboxylic acids, exhibit insecticidal activity against the sweet potato weevil (Cylas formicarius elegantulus). [] These compounds showed significantly enhanced potency when administered alongside piperonyl butoxide (PB), a known insecticide synergist. [] Notably, the derivative 2-(3,5-dimethylpyrazol-1-ylcarbonyl)-6-methoxy-3-methylbenzofuran displayed comparable activity to technical-grade dimethoate in the presence of PB. [] This suggests potential applications for these derivatives in pest control strategies.

Q2: How does the solvent polarity influence the reaction of this compound with 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)?

A2: Studies reveal that the reaction between this compound and DDQ yields a carbon-oxygen adduct. [] Interestingly, the reaction kinetics are significantly influenced by the solvent polarity. In less polar solvents like benzene and dichloromethane, the reaction proceeds at a faster rate compared to more polar solvents such as tetrahydrofuran (THF) and dioxane. [] This observation suggests a potential mechanistic role of solvent polarity in influencing the reaction pathway and product formation.

Q3: Can this compound be used as a marker compound in viticulture?

A3: Research suggests that this compound, among other aroma compounds, could serve as a potential marker for monitoring grape withering in the production of Amarone wine. [] The compound is naturally present in grape varieties like Corvina, Corvinone, and Rondinella, and its concentration fluctuates during the withering process. [] This fluctuation appears to correlate with changes in other important parameters like malic acid content and total polyphenol levels. [] Therefore, tracking this compound levels could provide valuable insights into the progression of withering and potentially guide winemakers in achieving optimal aroma profiles in Amarone wines.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.